Melting Point Differentiation
The target compound exhibits a melting point of 134–135 °C, which is significantly higher than that of 3-nitrobenzophenone (92–94 °C) and 2-methyl-5-nitrobenzophenone (72–73 °C), and moderately lower than that of 4-nitrobenzophenone (136–138 °C) [1][2]. This intermediate melting range provides a distinct advantage in recrystallization-based purification workflows, where it avoids the low-melting issues of ortho/meta-substituted analogs while offering a slightly broader processing window than para-nitrobenzophenone.
| Evidence Dimension | Melting Point (Solid-Liquid Transition Temperature) |
|---|---|
| Target Compound Data | 134–135 °C |
| Comparator Or Baseline | 4-Nitrobenzophenone: 136–138 °C ; 3-Nitrobenzophenone: 92–94 °C [1]; 2-Methyl-5-nitrobenzophenone: 72–73 °C [2] |
| Quantified Difference | Target is 1–3 °C lower than 4-nitrobenzophenone; 40–43 °C higher than 3-nitrobenzophenone; 61–63 °C higher than 2-methyl-5-nitrobenzophenone. |
| Conditions | Literature melting point ranges; experimental conditions unspecified in aggregated data. |
Why This Matters
A 40–60 °C melting point difference relative to positional isomers directly impacts solvent selection, cooling rates, and yield in recrystallization—substitution with an incorrect isomer can lead to incomplete crystallization or oiling out.
- [1] ChemSrc. (2018). 3-Nitrobenzophenone | CAS 2243-80-3. ChemSrc. View Source
- [2] ChemSrc. (2018). 2-Methyl-5-nitrobenzophenone | CAS 39272-00-9. ChemSrc. View Source
